Acetyltannic acid

Beschreibung

Eigenschaften

CAS-Nummer |

1397-74-6 |

|---|---|

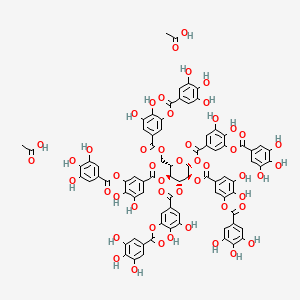

Molekularformel |

C82H60O50 |

Molekulargewicht |

1845.3 g/mol |

IUPAC-Name |

acetic acid;[5-[[(2S,3S,4R,5S,6R)-5,6-bis[[3-(3-acetyloxy-4,5-dihydroxybenzoyl)oxy-4,5-dihydroxybenzoyl]oxy]-3,4-bis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]-2,3-dihydroxyphenyl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C80H56O48.C2H4O2/c1-24(81)117-49-17-30(10-43(90)60(49)99)74(110)122-54-21-34(14-47(94)65(54)104)78(114)127-69-68(126-77(113)33-13-46(93)64(103)53(20-33)121-73(109)28-7-40(87)59(98)41(88)8-28)67(125-76(112)32-12-45(92)63(102)52(19-32)120-72(108)27-5-38(85)58(97)39(86)6-27)56(23-116-70(106)29-9-42(89)62(101)51(16-29)119-71(107)26-3-36(83)57(96)37(84)4-26)124-80(69)128-79(115)35-15-48(95)66(105)55(22-35)123-75(111)31-11-44(91)61(100)50(18-31)118-25(2)82;1-2(3)4/h3-22,56,67-69,80,83-105H,23H2,1-2H3;1H3,(H,3,4)/t56-,67-,68+,69-,80+;/m0./s1 |

InChI-Schlüssel |

IPVDZJRROGTYOR-WZMKHLESSA-N |

Herkunft des Produkts |

United States |

Chemical Synthesis and Derivatization Strategies of Acetyltannic Acid

Acetylation Methodologies for Tannin Transformation

Acetylation is a key process for modifying the hydroxyl groups of tannic acid. Various chemical approaches have been developed, ranging from conventional methods to more novel techniques.

Conventional synthesis of acetyltannic acid primarily involves the reaction of tannic acid with acetylating agents like acetic anhydride (B1165640) or acetyl chloride. These reactions typically target the esterification of the phenolic hydroxyl groups.

Using Acetic Anhydride: Acetic anhydride is a widely used reagent for the acetylation of tannins researchgate.netrsc.orgmdpi.comgoogle.comresearchgate.netresearchgate.netmdpi.com. The reaction often proceeds in the presence of a base, such as pyridine (B92270), which acts as both a solvent and a catalyst, facilitating the deprotonation of hydroxyl groups and promoting nucleophilic attack on the anhydride researchgate.netrsc.org. A typical procedure involves reacting tannic acid with a mixture of acetic anhydride and pyridine at room temperature for an extended period (e.g., 24 hours), followed by work-up procedures that may include quenching excess anhydride with methanol (B129727), extraction with an organic solvent like dichloromethane, and washing to remove by-products and acids rsc.org. Alternatively, acetic anhydride can be used with acid catalysts, such as strong acids or sodium acetate (B1210297), to achieve acetylation google.comacs.org. This method can lead to a product that is less polar and insoluble in aqueous solvents researchgate.net. Another approach involves a two-stage reaction where tannic acid is first acetylated with acetic anhydride under reflux conditions (120-130°C), followed by reaction with a fatty acid google.comgoogle.com.

Using Acetyl Chloride: Acetyl chloride is another effective acetylating agent for phenolic hydroxyl groups. Similar to acetic anhydride, its reaction with phenols is often enhanced by the presence of a base or by converting the phenol (B47542) to a more reactive phenoxide ion using a strong base like sodium hydroxide (B78521) libretexts.org. The reaction with acetyl chloride yields the ester and hydrogen chloride gas libretexts.org.

Research into more sustainable and efficient acetylation methods has explored alternative techniques:

Enzymatic Acetylation: Biocatalysis, particularly using lipases such as Novozym 435, offers a greener alternative for the acetylation of polyphenols. Enzymatic methods typically operate under milder conditions, reduce the generation of hazardous by-products, and can exhibit high selectivity mdpi.com.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate acetylation reactions, potentially reducing reaction times and improving yields compared to conventional heating methods rsc.org.

Solvent-Free or Catalyst-Free Conditions: Efforts are also directed towards developing acetylation protocols that minimize or eliminate the use of solvents and catalysts, aligning with green chemistry principles mdpi.com.

Design and Synthesis of this compound Derivatives

Beyond simple acetylation, this compound can serve as a precursor for more complex derivatives through further chemical modifications.

Modifications to the functional groups of this compound can significantly alter its chemical properties. The degree of acetylation (DS) directly impacts polarity and solubility; increased acetylation generally leads to decreased water solubility and increased solubility in organic solvents rsc.orgresearchgate.net. This alteration in solubility is a key chemical property modification.

Other derivatization strategies include:

Phenol/Aldehyde Condensation: Reactions with aldehydes, such as formaldehyde, can lead to the formation of methylene (B1212753) bridge linkages, promoting oligomerization or polymerization of tannin units google.comgoogle.com. These reactions typically occur at reactive positions on the aromatic rings.

Mannich Reactions: The Mannich reaction involves the condensation of an amine, an aldehyde, and a compound with an acidic proton (like a phenol). For tannins, this can involve reacting acetylated tannins with ammonia (B1221849) or organic amines and aldehydes, leading to the introduction of nitrogen-containing functionalities google.comgoogle.com.

Esterification with Fatty Acids: Esterifying the remaining hydroxyl groups or modifying the existing acetyl groups with fatty acids can enhance the lipophilicity and alter the solubility profile of the tannin derivatives mdpi.comekb.eg.

These modifications influence the molecule's chemical behavior, such as its thermal stability, reactivity in cross-linking reactions, and interaction with other materials, which are crucial for material science applications.

Advanced acetylated tannin analogues are synthesized by combining acetylation with other derivatization techniques. For instance, acetylated tannins can be subjected to phenol-aldehyde condensation or Mannich reactions to create more complex polymeric structures or cross-linked networks google.comgoogle.com. These advanced derivatives are designed to impart specific properties, such as improved water dispersibility at low pH and insolubility at high pH, or to create functional materials with tailored characteristics google.com. The synthesis of gallotannin analogues, for example, has involved strategies like bis-acylation reactions to build dimeric frameworks acs.org.

Mechanistic Investigations of Acetylation Reactions for Complex Polyphenolic Structures

The acetylation of phenolic hydroxyl groups in complex polyphenolic structures like tannic acid follows esterification mechanisms. The primary reaction involves the nucleophilic attack of the phenolic oxygen atom on the electrophilic carbonyl carbon of the acetylating agent.

Mechanism with Acetyl Chloride: Acetyl chloride reacts similarly, with the phenolic oxygen attacking the carbonyl carbon of the acyl chloride. This results in the formation of the phenyl acetate ester and hydrogen chloride (HCl) as a by-product libretexts.orgbyjus.com. Polyphenol-OH + CH₃COCl → Polyphenol-OCOCH₃ + HCl

The reactivity of phenolic hydroxyl groups can be influenced by resonance effects within the aromatic ring, which can either stabilize or destabilize intermediates researchgate.net. The conversion of phenols to phenoxide ions using bases significantly enhances their nucleophilicity, thereby accelerating the acetylation reaction libretexts.org.

Data Tables

Table 1: Common Acetylation Reagents and Conditions for Tannins

| Acetylating Agent | Catalyst/Solvent | Reaction Conditions | Product Characteristic | Reference(s) |

| Acetic Anhydride | Pyridine | Room temperature, 24 h; followed by work-up | Less polar, insoluble in aqueous solvents | researchgate.netrsc.org |

| Acetic Anhydride | Pyridine | Reflux (120-130°C) | Intermediate for further reaction with fatty acids | google.comgoogle.com |

| Acetic Anhydride | NaOAc | Reflux | Per-acetylation of sugar core | acs.org |

| Acetic Anhydride | Strong Acid | Various | Esterification of phenols | google.com |

| Acetyl Chloride | Base (e.g., Pyridine) | Various | Esterification of phenols | libretexts.org |

| Acetic Anhydride | Catalyst-free | Optimized conditions (e.g., moderate temperature) | Green chemistry approach | mdpi.com |

| Acetic Anhydride | Enzyme (Lipase) | Mild conditions | Enzymatic acetylation, greener approach | mdpi.com |

Table 2: Tannin Derivatization Strategies Beyond Simple Acetylation

| Derivatization Method | Reagents/Conditions | Outcome/Purpose | Reference(s) |

| Phenol/Aldehyde Condensation | Aldehydes (e.g., Formaldehyde), Acid/Alkali catalysts | Polymerization, cross-linking via methylene bridges | google.comgoogle.com |

| Mannich Reaction | Amines (ammonia, organic amines), Aldehydes, Acidic conditions | Introduction of nitrogen functionalities, modification of properties | google.comgoogle.com |

| Esterification with Fatty Acids | Fatty acids/Fatty acid chlorides | Enhanced lipophilicity, altered solubility | mdpi.comekb.eg |

Compound Names List

this compound

Tannic acid

Gallic acid

Glucose

Acetic anhydride

Acetic acid

Pyridine

Acetyl chloride

Formaldehyde

Ammonia

Organic amines

Fatty acids

Lipases

Novozym 435

Advanced Analytical Methodologies for Acetyltannic Acid Characterization

Spectroscopic Techniques for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Acetyltannic Acid Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

Research Findings: In the analysis of acetylated compounds, ¹H NMR is used to identify protons in different chemical environments. For this compound, characteristic signals would arise from the protons of the acetyl groups (–COCH₃) and the aromatic protons of the galloyl moieties. The methyl protons of the acetyl group typically appear as a sharp singlet in a distinct region of the spectrum. thermofisher.com For instance, in acetylsalicylic acid, a related acetylated compound, the methyl protons of the acetyl group appear as a singlet at approximately 2.36 ppm. thermofisher.com The aromatic protons would exhibit complex multiplet patterns due to coupling, with their chemical shifts influenced by the position of the acetyl and ester groups on the aromatic ring. thermofisher.com

¹³C NMR provides complementary information, showing distinct signals for the carbonyl carbons of the acetyl groups, the ester carbonyls linking the galloyl units, and the various aromatic and glucose core carbons. The chemical shifts of these carbons confirm the presence and location of the acetyl functional groups.

| Functional Group | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) |

| Acetyl (CH₃) | ~2.0 - 2.4 | ~20 - 30 |

| Aromatic (Ar-H) | ~7.0 - 8.5 | ~110 - 160 |

| Carboxylic Acid (COOH) | ~10.0 - 12.0 | ~170 - 185 |

| Ester Carbonyl (C=O) | Not Applicable | ~165 - 175 |

Note: The exact chemical shifts are dependent on the solvent and the specific structure of the this compound molecule. Data is inferred from analysis of similar functional groups. thermofisher.comsigmaaldrich.com

Mass Spectrometry (MS) Applications for this compound and its Metabolites

Mass Spectrometry (MS) is an essential technique for determining the molecular weight of this compound and identifying its metabolites. It works by ionizing molecules and separating them based on their mass-to-charge ratio (m/z). creative-proteomics.com

Research Findings: Techniques like Electrospray Ionization (ESI) are well-suited for analyzing polar and large molecules such as this compound and its derivatives. thermofisher.com ESI-MS can provide the accurate mass of the parent molecule, allowing for the confirmation of its elemental composition. When coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap, it enables a comprehensive characterization of complex extracts. mdpi.com

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation and metabolite identification. creative-proteomics.comnih.gov In this technique, a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides structural information, helping to distinguish isomers and identify metabolites formed through processes like deacetylation or hydrolysis. For example, the loss of acetyl groups (mass of 42 Da) would be a characteristic fragmentation pathway.

| Ion Type | Description | Significance in this compound Analysis |

| [M+H]⁺ / [M-H]⁻ | Protonated or deprotonated molecular ion | Determines the molecular weight of the parent compound. |

| Fragment Ions | Smaller ions resulting from the breakdown of the parent ion in the mass spectrometer. | Provides structural information, such as the loss of acetyl or galloyl units, to confirm the molecule's identity and structure. |

| Metabolite Ions | Ions corresponding to metabolic products of this compound. | Used to identify and track how the compound is processed in biological systems. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Determination

UV-Vis spectroscopy is a widely used, simple, and robust method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the spectrum. technologynetworks.comscribd.com

Research Findings: The basis for quantitative analysis by UV-Vis spectroscopy is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. scribd.com Phenolic compounds, including tannins and their derivatives, exhibit strong UV absorbance due to the π→π* transitions in their aromatic rings.

For quantitative determination of this compound, a wavelength of maximum absorbance (λmax) must be identified by scanning the UV spectrum. scribd.com This λmax is then used for all subsequent measurements to ensure maximum sensitivity. For related phenolic compounds like tannic acid and ellagic acid, the λmax is typically found in the range of 270-280 nm. scholarsresearchlibrary.comresearchgate.net A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. researchgate.net

| Parameter | Description | Example Application |

| λmax (Wavelength of Maximum Absorbance) | The wavelength at which the compound shows the strongest absorbance. | For tannic acid, a related compound, λmax is observed around 270 nm. scholarsresearchlibrary.com |

| Calibration Curve | A plot of absorbance versus concentration for a series of standard solutions. | A linear curve (e.g., R² > 0.999) is required for accurate quantification. researchgate.net |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | A high molar absorptivity at the chosen wavelength leads to higher sensitivity. |

Infrared (IR) Spectroscopy in this compound Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov

Research Findings: The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its structure. A key feature would be the strong absorption from the carbonyl (C=O) stretching vibration of the newly introduced acetyl ester groups, typically appearing in the region of 1730-1705 cm⁻¹. scielo.org.mx This is distinct from the C=O stretch of a carboxylic acid, which is broader and at a slightly different frequency. libretexts.org

Other important bands include the O-H stretching of any remaining hydroxyl groups (a broad band around 3600-3200 cm⁻¹), C-O stretching of the ester and ether linkages (1300-1100 cm⁻¹), and C=C stretching of the aromatic rings (around 1600-1450 cm⁻¹). scielo.org.mxlibretexts.org Comparing the spectrum of this compound to that of its precursor, tannic acid, would clearly show the appearance of the acetyl C=O band and a corresponding decrease in the intensity of the O-H band, confirming the acetylation reaction. scielo.org.mx

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl Groups | 3600 - 3200 (Broad) |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C=O Stretch | Acetyl Ester | 1730 - 1705 (Strong) |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-O Stretch | Ester and Ether | 1300 - 1100 |

Source: Data compiled from general IR correlation tables and studies on related compounds. nih.govscielo.org.mxlibretexts.org

Chromatographic Separation Techniques for this compound Profiling

Chromatography is indispensable for separating this compound from complex mixtures, allowing for its accurate quantification and purification.

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of phenolic compounds like this compound. mdpi.com It offers high resolution, sensitivity, and reproducibility.

Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of organic acids and their derivatives. oiv.intshimadzu.com In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

A typical HPLC method for this compound would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidified aqueous solution (e.g., with formic acid or phosphoric acid). mdpi.comoiv.int Acidifying the mobile phase suppresses the ionization of acidic functional groups, leading to better peak shape and retention. Detection is commonly performed using a UV detector set at the λmax of the compound (e.g., ~270-280 nm). scholarsresearchlibrary.com Gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate complex mixtures containing compounds with a wide range of polarities. pharmtech.com

| HPLC Parameter | Typical Conditions for (Acetyl)tannic Acid Analysis | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating based on hydrophobicity. scholarsresearchlibrary.comoiv.int |

| Mobile Phase | Gradient of Acetonitrile/Methanol (B129727) and Acidified Water (e.g., with 0.1% Formic Acid) | Elutes compounds from the column; gradient allows separation of multiple components. mdpi.comscholarsresearchlibrary.com |

| Flow Rate | 0.8 - 1.5 mL/min | Controls the speed of the separation and retention times. oiv.intpharmtech.com |

| Detection | UV Detector at ~270-280 nm | Quantifies the analyte based on its UV absorbance. scholarsresearchlibrary.com |

| Injection Volume | 10 - 20 µL | The amount of sample introduced into the system. scholarsresearchlibrary.comoiv.int |

| Column Temperature | 25 - 40 °C | Affects viscosity and separation efficiency. |

Gas Chromatography (GC) for Volatile this compound Degradation Products or Derivatives

Direct analysis of this compound by gas chromatography (GC) is challenging due to the compound's low volatility and thermal lability. However, GC, particularly when coupled with mass spectrometry (GC-MS), is an invaluable tool for characterizing the volatile products of its thermal degradation or for analyzing more volatile chemical derivatives. thermofisher.comwikipedia.org The high temperatures used in a GC injection port can cause large molecules like this compound to break down into smaller, more volatile compounds, which can then be separated and identified. wikipedia.org

To facilitate GC analysis, chemical derivatization is often employed. This process chemically modifies the analyte to increase its volatility and thermal stability. sigmaaldrich.com For compounds with polar functional groups similar to those in this compound's parent molecule (tannic acid), common derivatization techniques include silylation (e.g., forming trimethylsilyl (B98337) derivatives) or acylation. researchgate.net These modifications make the molecule suitable for transit through the GC column. sigmaaldrich.com

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. thermofisher.com As derivatized or degradation compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint for identification. nih.gov This method is ideal for identifying and quantifying small molecule metabolites such as organic acids, alcohols, and other compounds that could result from the breakdown of this compound. nih.gov

Below is a table outlining typical parameters for the GC-MS analysis of derivatized compounds, illustrating the conditions that would be adapted for this compound derivatives.

| Parameter | Typical Setting/Condition | Purpose | Reference |

|---|---|---|---|

| Column Type | Capillary Column (e.g., 5% Phenyl Polysiloxane) | Provides high-resolution separation of complex mixtures based on boiling point and polarity. | wikipedia.org |

| Injection Port Temperature | 250-300 °C | Ensures rapid volatilization of the sample. Can also induce thermal degradation. | wikipedia.org |

| Carrier Gas | Helium, Hydrogen, or Nitrogen | Propels the sample through the column. | thermofisher.com |

| Oven Temperature Program | Ramped (e.g., 100 °C to 300 °C) | Separates compounds based on their varying boiling points. | sigmaaldrich.com |

| Ionization Mode (MS) | Electron Ionization (EI) | Fragments molecules to produce a characteristic, reproducible mass spectrum for library matching. | sigmaaldrich.com |

| Detector | Mass Spectrometer (Quadrupole, Ion Trap, or TOF) | Separates ions based on their mass-to-charge ratio (m/z) for identification and quantification. | thermofisher.com |

Electrophoresis Techniques in this compound and Related Molecule Separations

Electrophoresis techniques separate charged molecules in a liquid or gel matrix under the influence of an electric field. ebsco.com These methods are particularly useful for the analysis of complex mixtures containing polar and charged compounds like tannins and their derivatives. researchgate.net The separation is based on the differential migration speeds of molecules according to their size, shape, and charge-to-mass ratio. ebsco.comwikipedia.org

Capillary electrophoresis (CE) is a modern, high-resolution adaptation of this technique that offers high separation efficiency, short analysis times, and minimal consumption of samples and reagents. researchgate.netnih.gov In CE, separation occurs within a narrow, fused-silica capillary, making it a powerful tool for analyzing complex matrices such as plant extracts. nih.govfrontiersin.org

Several modes of CE are applicable to the analysis of this compound and related molecules:

Capillary Zone Electrophoresis (CZE): This is the simplest mode, where separation is based on differences in the electrophoretic mobility of analytes in a buffer-filled capillary. frontiersin.org CZE has been shown to be an efficient method for the separation of gallotannins. nih.gov

Micellar Electrokinetic Chromatography (MEKC): This technique adds a surfactant (micellar phase) to the buffer. This allows for the separation of both charged and neutral molecules based on their partitioning between the micelles and the surrounding aqueous buffer. MEKC has demonstrated superior separation for a broader range of tannins compared to CZE. nih.govnih.gov

Research on hydrolyzable tannins from plant sources has successfully applied both HPLC and CE methods for their determination. nih.gov These studies confirm that CE is a viable and powerful alternative for the analysis of tannins. researchgate.netnih.gov

The table below compares different CE methods used for the analysis of tannins.

| CE Method | Principle of Separation | Buffer System Example | Application and Findings | Reference |

|---|---|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Separates based on charge-to-mass ratio in a free solution. | 25 mM Sodium Borate, 5 mM Sodium Dihydrogen Phosphate (B84403), pH 7.0 | Found to be an efficient method for the separation of gallotannins. | nih.gov |

| Micellar Electrokinetic Chromatography (MEKC) | Separates based on partitioning between a micellar phase and the aqueous buffer. | 25 mM Sodium Borate, 5 mM Sodium Dihydrogen Phosphate, 20 mM Sodium Dodecyl Sulfate (SDS), pH 7.0, and 10% Acetonitrile | Provided a better separation for most of the tannins examined compared to CZE. | nih.gov |

Wet Chemical and Titrimetric Approaches for Purity and Content Assessment

Wet chemical and titrimetric methods are classical analytical techniques that remain fundamental for assessing the purity and content of substances like this compound. sigmaaldrich.comncert.nic.in These methods are often robust, inexpensive, and capable of high precision and accuracy. scribd.com Titrimetry involves the quantitative reaction of a sample with a standard solution (titrant) of known concentration to determine the concentration of the analyte. richmond.edu

For tannins and related phenolic compounds, several titrimetric methods are well-established:

Löwenthal Permanganate (B83412) Titration: This was a standard method for tannin analysis for many years. cider.org.uk It relies on the oxidation of the phenolic groups in tannins by a potassium permanganate solution. cider.org.uk An indicator, indigo (B80030) carmine, is used to visualize the endpoint of the titration. cider.org.uk The titration proceeds until the color changes from blue through green to a final golden yellow, signifying that all the tannin has been oxidized. blogspot.com A blank titration is necessary to account for the amount of permanganate that reacts with the indicator itself. cider.org.uk

Folin-Ciocalteu Method: While technically a colorimetric assay, it is often used in conjunction with titration principles to estimate the total phenolic content. eurofins.in The Folin-Ciocalteu reagent reacts with phenolic compounds to produce a blue-colored complex, the intensity of which is proportional to the concentration of phenolics and is measured spectrophotometrically. eurofins.in

These methods rely on a complete and rapid chemical reaction with a clear endpoint. scribd.com

The following table summarizes key aspects of these wet chemical methods.

| Method | Principle | Reagents | Endpoint Detection | Reference |

|---|---|---|---|---|

| Permanganate Titration | Oxidation of phenolic groups by potassium permanganate. | Potassium Permanganate (Titrant), Indigo Carmine (Indicator), Sulfuric Acid | Color change from blue to green to golden yellow. | cider.org.ukblogspot.com |

| Folin-Ciocalteu Assay | Reduction of the Folin-Ciocalteu reagent by phenolic compounds. | Folin-Ciocalteu Reagent, Sodium Carbonate Solution, Gallic Acid (Standard) | Formation of a blue-colored complex measured spectrophotometrically (e.g., at 740 nm). | cider.org.ukeurofins.in |

Emerging Analytical Platforms for Complex Mixture Analysis Involving this compound

The analysis of complex mixtures, such as herbal medicines or food products containing this compound, increasingly relies on emerging and advanced analytical platforms that offer enhanced sensitivity, selectivity, and resolution. numberanalytics.comnumberanalytics.com These platforms often involve hyphenated techniques, which combine two or more analytical methods to achieve superior analytical power. numberanalytics.com

Key emerging platforms include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most powerful and widely used hyphenated techniques. numberanalytics.com It couples the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the detection power of mass spectrometry. numberanalytics.comlongdom.org Unlike GC-MS, LC-MS is suitable for a much broader range of compounds, including non-volatile and thermally labile molecules like this compound, without the need for derivatization. numberanalytics.com Tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and detailed structural information, which is crucial for identifying unknown compounds in complex mixtures. longdom.orgwaterandwastewater.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique integrates the high-resolution separation of CE with the highly sensitive and selective detection of MS. frontiersin.org It is a powerful method for detecting trace amounts of analytes in complex samples and is particularly effective for charged molecules. frontiersin.org

Microcrystal Electron Diffraction (MicroED): This is a novel crystallographic method used for determining the three-dimensional structure of molecules from sub-micron sized crystals. nih.gov Recent advancements have shown its potential for the compositional analysis of complex crystalline mixtures. It can identify different components within a powdered mixture without requiring prior separation, offering a unique approach to characterizing complex samples. nih.gov

These advanced platforms are transforming the analytical landscape, enabling deeper insights into the composition of complex materials.

The table below provides a comparison of these emerging analytical platforms.

| Platform | Principle | Key Advantages | Application for this compound Mixtures | Reference |

|---|---|---|---|---|

| LC-MS / LC-MS/MS | Combines liquid chromatography separation with mass spectrometry detection. | High sensitivity and selectivity; applicable to non-volatile compounds; provides structural information. | Direct analysis of this compound and related compounds in complex matrices like food or herbal products. | numberanalytics.comlongdom.org |

| CE-MS | Combines capillary electrophoresis separation with mass spectrometry detection. | High separation efficiency for charged molecules; requires minimal sample volume. | Separation and identification of this compound and its charged degradation or related products. | frontiersin.org |

| MicroED | Electron diffraction of microcrystals to determine molecular structure. | Can determine the structure from very small crystals; can identify components in a mixture without separation. | Identification of crystalline forms of this compound or its related compounds within a solid mixture. | nih.gov |

Biological Activities and Mechanistic Studies of Acetyltannic Acid

Cellular and Molecular Mechanisms of Action of Acetyltannic Acid

The biological activities of this compound are rooted in its ability to interact with various cellular components, a characteristic it shares with its precursor, tannic acid. These interactions can lead to the modulation of enzymatic pathways, binding to proteins, influencing cellular signaling, and affecting cellular homeostasis.

Enzyme Inhibition and Modulation of Enzymatic Pathways

Tannic acid is a known inhibitor of a wide range of enzymes, and it is plausible that this compound retains some of this inhibitory capacity. The numerous hydroxyl groups in the structure of tannic acid are key to its ability to form strong bonds with proteins, including enzymes, leading to their inhibition. patsnap.com

Tannic acid has been shown to inhibit key metabolic enzymes. For instance, it effectively inhibits α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. oup.comnih.gov This inhibition is concentration-dependent and occurs through a mixed inhibition mode. oup.com The potent inhibitory effects of tannic acid on these enzymes are attributed to its polyphenol hydroxyl groups. oup.com

The regulation of metabolic pathways is crucial for cellular function. Acetyl-CoA, a central metabolite, plays a key role in cellular energy and is involved in numerous metabolic pathways. nih.gov The enzymes that regulate acetyl-CoA levels are themselves subject to regulation. For example, acetyl-CoA synthetase activity is inhibited by the acetylation of a lysine (B10760008) residue, a form of feedback inhibition when acetyl-CoA levels are high. nih.gov

The table below summarizes the inhibitory effects of tannic acid on specific metabolic enzymes.

| Enzyme | IC50 Value | Inhibition Type | Reference |

| α-amylase | 0.1585 mg/mL | Mixed | oup.com |

| α-glucosidase | 0.00542 mg/mL | Mixed | oup.com |

| α-amylase | 3.46 µg/mL | - | nih.gov |

| Trypsin | 0.1 mg/mL | - | pan.olsztyn.pl |

This data is based on studies of tannic acid.

Tannic acid demonstrates significant interactions with hydrolases, such as digestive enzymes. It is a potent inhibitor of trypsin, a key proteolytic enzyme. pan.olsztyn.pl The inhibitory activity of tannic acid is substantially higher than that of its monomeric precursors like catechins and gallic acid. pan.olsztyn.pl This suggests that the polymeric nature of tannic acid is crucial for its strong interaction with and inhibition of enzymes.

Tannic acid also interacts with oxidoreductases. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. frontiersin.org This inhibition contributes to the anti-inflammatory properties attributed to tannic acid.

Protein Binding and Molecular Interaction Dynamics

The ability of tannins to bind to and precipitate proteins is a defining characteristic. wikipedia.org This interaction is primarily driven by the formation of hydrogen bonds between the hydroxyl groups of the tannin and the peptide bonds of the protein, which can lead to the formation of insoluble complexes. patsnap.comresearchgate.net The affinity of tannins for proteins has implications for various biological processes. researchgate.net

The binding of tannic acid to proteins is influenced by factors such as pH. researchgate.net The formation of insoluble tannic acid-protein complexes is favored at a pH near the isoelectric point of the protein. researchgate.net Studies with bovine serum albumin (BSA) have shown that the interaction with tannins can be nonspecific, leading to binding saturation. researchgate.net

The acetylation of tannins, as in this compound, can alter their protein binding properties. Acetylated tannins have been observed to form discrete aggregates. mdpi.com

Influence on Cellular Signaling Pathways at a Molecular Level

Tannic acid has been shown to modulate a variety of cellular signaling pathways, many of which are implicated in cancer progression. It can act as a repressor for multiple proteins involved in oncological signaling. researchgate.net For instance, tannic acid inhibits the Jak2/STAT3 pathway, which is crucial for cell proliferation, by preventing the expression and phosphorylation of these proteins. spandidos-publications.com This inhibition can lead to cell cycle arrest and apoptosis. spandidos-publications.com

Furthermore, tannic acid has been found to inhibit the Wnt/β-catenin signaling pathway, which is overexpressed in certain cancer stem cells. mdpi.com It can also regulate signaling pathways by directly binding to cell surface growth factor receptors. iiarjournals.org Other pathways influenced by tannic acid include those involving TGF-β, VEGF/VEGFR, and EGF/EGFR. researchgate.net

Modulation of Cellular Homeostasis and Membrane Integrity

Cellular homeostasis refers to the maintenance of a stable internal environment within a cell. ebi.ac.uk Tannic acid and its derivatives can influence cellular homeostasis through various mechanisms, including their antioxidant properties. researchgate.net By scavenging free radicals and reducing oxidative stress, tannic acid helps protect cells from damage. patsnap.comresearchgate.net

Tannic acid can also impact membrane integrity. Its ability to bind with bacterial cell membranes disrupts the cell's structural integrity and metabolic functions. patsnap.com In the context of cellular antioxidant assays, tannic acid has demonstrated a high binding capacity to cell membranes. nih.gov

In Vitro Biological System Investigations

In vitro studies are fundamental to understanding the biological activities of a compound, providing a controlled environment to investigate its effects at the cellular and biochemical levels. For this compound, in vitro systems offer a crucial first step in elucidating its potential mechanisms of action, particularly concerning its antioxidant properties.

Application of Cellular Model Systems for Mechanistic Elucidation

While specific studies focusing exclusively on this compound in cellular models are not extensively documented in publicly available literature, the application of such systems is a standard and vital approach for mechanistic investigation of related polyphenolic compounds. Cellular models allow researchers to study the effects of a compound on cell viability, signaling pathways, and response to stressors like oxidative damage in a biologically relevant context.

Commonly used cellular models for assessing antioxidant activity include:

Hepatocarcinoma (HepG2) cells: These are frequently used to model the liver's response to various compounds and to study lipid metabolism and oxidative stress. For instance, studies on tannic acid, the precursor to this compound, have utilized HepG2 cells to demonstrate its role in preventing non-alcoholic fatty liver disease by inhibiting histone acetyltransferase (HAT) activity. nih.gov

Red Blood Cells (Erythrocytes): These cells are particularly useful for studying protection against hemolysis (cell rupture) induced by oxidative agents, providing a direct measure of membrane-protective antioxidant effects. nih.gov

Preadipocytes and Adipocytes: These cells are used to investigate a compound's influence on fat cell differentiation and metabolism, and to assess protection against oxidative stress in the context of metabolic disorders. nih.gov

Immune cells (e.g., Macrophages, Splenocytes): These are employed to evaluate a compound's ability to modulate cellular antioxidant defenses and inflammatory responses under conditions of oxidative stress. mdpi.com

The Cellular Antioxidant Activity (CAA) assay is a prime example of a method applied in these models. It measures the ability of a compound to prevent the oxidation of a fluorescent probe within the cell, offering insights into its bioavailability, cellular absorption, and metabolism, which are critical factors for its efficacy. plos.org Acetic acid itself has been shown to enhance the production of reactive oxygen species (ROS) in gastric cancer cells, leading to the upregulation of specific protein transporters and increasing the cells' susceptibility to photodynamic therapy. nih.gov This highlights how a component of this compound can influence cellular oxidative states.

Development and Validation of Biochemical Assays for Activity Quantification

Biochemical assays are indispensable for quantifying the antioxidant activity of compounds like this compound. These assays typically measure the compound's ability to neutralize stable free radicals or reduce oxidized metal ions. While assays specifically validated for this compound are not detailed in primary literature, a range of standard and well-validated methods are available for polyphenols. The choice of assay is critical, as different methods can yield varying results based on the underlying chemical reaction. academicjournals.org

These assays generally fall into two categories based on their mechanism: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.com

Common Biochemical Assays for Antioxidant Quantification

| Assay Name | Abbreviation | Principle | Measurement | Common Standard |

|---|---|---|---|---|

| 2,2-diphenyl-1-picrylhydrazyl Assay | DPPH | Measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the violet DPPH radical to the yellow-colored diphenyl-picrylhydrazine is monitored. jst.go.jp | Decrease in absorbance at ~517 nm. | Trolox, Gallic Acid |

| Trolox Equivalent Antioxidant Capacity Assay | TEAC / ABTS | Measures the scavenging of the ABTS radical cation (ABTS•+). The antioxidant's capacity is compared to that of Trolox, a water-soluble vitamin E analog. mdpi.comhilarispublisher.com | Decrease in absorbance at ~734 nm. mdpi.com | Trolox |

| Oxygen Radical Absorbance Capacity Assay | ORAC | A HAT-based assay that measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. mdpi.com | Decay of fluorescence over time. | Trolox |

| Ferric Reducing Antioxidant Power Assay | FRAP | A SET-based assay that measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. hilarispublisher.com | Formation of a blue-colored Fe²⁺-TPTZ complex, measured by absorbance at 593 nm. | Ferrous Sulfate, Trolox |

The development of assays for tannins and related compounds can be complicated by their tendency to inhibit certain enzymes or interact with assay components. For instance, some commercial acetic acid assay kits incorporate polyvinylpyrrolidone (B124986) (PVP) specifically to prevent inhibition by tannins. usp.br For detailed analysis, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are essential for separating and quantifying individual phenolic compounds and their derivatives from complex mixtures. nih.gov

Molecular Level Investigations of Antioxidant Activities of this compound

Understanding the antioxidant activity of this compound at the molecular level involves examining its direct interactions with free radicals and its ability to mitigate oxidative processes in chemical models.

Mechanisms of Free Radical Scavenging by this compound

The primary mechanisms by which phenolic compounds scavenge free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.com In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, neutralizing it. In the SET mechanism, the antioxidant donates an electron to the radical. Tannic acid and other tannins are known to be potent antioxidants, largely due to the numerous phenolic hydroxyl groups in their structure which can readily donate hydrogen atoms or electrons to scavenge radicals like hydroxyl radicals and other ROS. researchgate.netmuseonaturalistico.it

The acetylation of phenolic hydroxyl groups, as in this compound, fundamentally alters the molecule's chemical properties. This structural change would logically prevent the direct donation of a hydrogen atom from the acetylated hydroxyl groups, suggesting a different or modified scavenging mechanism.

A study on ellagic acid (EA) and its acetylated derivative, ellagic acid peracetate (EAPA), provides significant insight that may be analogous to this compound. The research, using Electron Paramagnetic Resonance (EPR) spectrometry, found that while EA scavenges radicals through the well-established hydrogen transfer mechanism, the free radical scavenging activity of EAPA does not proceed via this conventional pathway. mdpi.com It is proposed that the free radical-mediated oxidation of the acetylated compound initially forms a radical cation, which then loses an acetyl carbocation to yield a phenoxyl radical. mdpi.com This suggests that acetylated polyphenols can still exert antioxidant effects, albeit through a more complex, multi-step mechanism compared to their parent compounds. The study noted that EAPA was effective at scavenging radicals, though at a slower rate than its non-acetylated precursor. mdpi.com

Proposed Radical Scavenging Mechanism for Acetylated Polyphenols

| Step | Description |

|---|---|

| 1. Initial Interaction | The acetylated polyphenol interacts with a free radical. |

| 2. Radical Cation Formation | A radical cation is produced through an initial oxidation event. |

| 3. Loss of Acetyl Group | The radical cation loses an acetyl carbocation (CH₃CO⁺). |

| 4. Phenoxyl Radical Formation | The loss of the acetyl group results in the formation of a stabilized phenoxyl radical, effectively neutralizing the initial, more reactive free radical. mdpi.com |

This indirect mechanism highlights that the biological activity of acetylated phenolics can be retained or modified, rather than simply eliminated, by the acetylation process. researchgate.net

Studies on Reduction of Oxidative Species in Model Systems

Reactive Oxygen Species (ROS) are highly reactive molecules, such as hydrogen peroxide (H₂O₂), superoxide (B77818) anion (O₂⁻), and the hydroxyl radical (•OH), generated during normal metabolism and in response to environmental stressors. usp.brnih.gov An excess of ROS leads to oxidative stress, causing damage to lipids, proteins, and DNA. nih.govmdpi.com Antioxidants mitigate this by reducing these reactive species to more stable, less harmful molecules.

While direct studies quantifying the reduction of specific oxidative species by this compound are scarce, the activities of related compounds provide a strong basis for its potential effects. Tannins and polyphenols are well-documented for their ability to scavenge a wide array of ROS. academicjournals.orgjst.go.jp For example, tannins with ortho-trihydroxyl (pyrogallol) groups show very strong scavenging effects on superoxide anion radicals. jst.go.jp

The study on ellagic acid (EA) and its acetylated form (EAPA) demonstrated that both compounds could decrease ROS production in L-6 myoblast cells, even at very low micromolar concentrations. mdpi.com This indicates that despite the acetylation, the compound retains its ability to function as a biological antioxidant and protect cells against oxidative stress. mdpi.com This finding is crucial as it suggests that this compound could similarly reduce oxidative species in biological systems.

Key Reactive Oxygen Species and Antioxidant Defense

| Reactive Species | Source | Potential Damage | Enzymatic Defense |

|---|---|---|---|

| Superoxide Anion (O₂⁻) | Mitochondrial respiration, NADPH oxidase | Damage to iron-sulfur cluster proteins | Superoxide Dismutase (SOD) |

| Hydrogen Peroxide (H₂O₂) | Product of SOD action, Peroxisomes | Can form highly reactive hydroxyl radicals via Fenton reaction | Catalase (CAT), Glutathione Peroxidase (GPX) |

The ability of an antioxidant to function effectively in a complex biological system depends not only on its radical scavenging ability but also on its interaction with cellular components and its stability. nih.gov The reduction of oxidative species by compounds like this compound is a key aspect of their protective biological activity.

Biosynthesis, Extraction, and Purification from Natural Sources of Acetyltannic Acid Precursors

Biosynthetic Pathways of Tannins as Precursors to Acetyltannic Acid

Tannins are phenolic secondary metabolites that are broadly categorized into two main groups: hydrolysable tannins and condensed tannins (also known as proanthocyanidins). Both classes of tannins are synthesized through pathways originating from primary metabolism, primarily the shikimate pathway.

The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds. This pathway commences with the precursors phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through several intermediates, including shikimic acid and chorismic acid.

Hydrolysable Tannins (HTs) have a central core of a polyol, typically D-glucose, to which several phenolic acid units are attached via ester linkages. The biosynthesis of HTs branches directly from the shikimate pathway. A key intermediate, 3-dehydroshikimate, is converted to gallic acid , the fundamental building block of all hydrolysable tannins tandfonline.com. This conversion is catalyzed by the enzyme shikimate dehydrogenase (SDH) semanticscholar.orgresearchgate.netnih.gov.

The biosynthesis of hydrolysable tannins proceeds through the following key steps:

Formation of β-Glucogallin : Gallic acid is esterified with UDP-glucose to form 1-O-galloyl-β-D-glucose, also known as β-glucogallin. This is considered the first committed step in the biosynthesis of hydrolysable tannins mdpi.comresearchgate.net.

Galloylation : Further galloyl groups are sequentially added to the glucose core, forming di-, tri-, tetra-, and ultimately pentagalloylglucose (B1669849) mdpi.com.

Formation of Gallotannins and Ellagitannins : Pentagalloylglucose serves as a crucial branch point. Further galloylation can lead to the formation of gallotannins. Alternatively, oxidative coupling between adjacent galloyl groups on the glucose core forms a hexahydroxydiphenoyl (HHDP) group, leading to the formation of ellagitannins researchgate.netmdpi.com.

Condensed Tannins (Proanthocyanidins, PAs) are polymers of flavan-3-ol (B1228485) units, such as catechin (B1668976) and epicatechin. Their biosynthesis is more complex and involves both the shikimate and the acetate-malonate pathways. The shikimate pathway provides the precursor L-phenylalanine, which then enters the phenylpropanoid pathway tandfonline.comundip.ac.id.

Key steps in the biosynthesis of condensed tannins include:

Phenylpropanoid Pathway : L-phenylalanine is converted to cinnamic acid and then to p-coumaroyl-CoA by a series of enzymes including phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL) nih.gov.

Flavonoid Pathway : One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA (from the acetate-malonate pathway) are condensed to form a chalcone (B49325), which is a key intermediate in the flavonoid pathway.

Formation of Flavan-3-ols : Through a series of enzymatic reactions, the chalcone is converted into flavanones, dihydroflavonols, and ultimately into leucoanthocyanidins (flavan-3,4-diols) mdpi.com.

Polymerization : Leucoanthocyanidins are reduced to form the flavan-3-ol monomers (catechin or epicatechin). These monomers are then polymerized to form the proanthocyanidin (B93508) chains mdpi.com.

| Biosynthetic Pathway | Precursors | Key Intermediates | Final Tannin Class |

| Shikimate Pathway | Phosphoenolpyruvate, Erythrose-4-phosphate | 3-Dehydroshikimate, Gallic acid, β-Glucogallin, Pentagalloylglucose | Hydrolysable Tannins |

| Phenylpropanoid/Flavonoid Pathway | L-Phenylalanine, Malonyl-CoA | p-Coumaroyl-CoA, Chalcone, Leucoanthocyanidins, Flavan-3-ols | Condensed Tannins |

Isolation and Extraction Methodologies for Tannins from Plant Materials

The extraction of tannins from various plant parts, such as bark, leaves, fruits, and wood, is the primary step in obtaining the precursors for this compound. The choice of extraction method depends on the type of tannin, the plant material, and the desired purity and yield of the extract.

Conventional extraction methods typically involve the use of solvents and have been widely used for their simplicity and cost-effectiveness.

Solvent Extraction : This is the most common method for tannin extraction. The choice of solvent is crucial and depends on the polarity of the target tannins. Water, ethanol (B145695), methanol (B129727), and acetone (B3395972), or aqueous mixtures of these organic solvents, are frequently used undip.ac.idnih.gov. Hydrolysable tannins are generally soluble in water and polar organic solvents like ethanol, while condensed tannins have better solubility in aqueous acetone undip.ac.idnih.gov. The process involves soaking the plant material in the solvent to allow the tannins to dissolve.

Maceration : This is a simple form of solvent extraction where the plant material is soaked in a solvent for a prolonged period (hours to days) at room temperature with occasional agitation mdpi.commdpi.com. It is a straightforward but often time-consuming method.

Percolation : In this method, the solvent is allowed to slowly pass through a column packed with the ground plant material. This continuous process allows for a more efficient extraction compared to maceration.

Soxhlet Extraction : This is a continuous solid-liquid extraction method that uses a specialized apparatus. The plant material is repeatedly washed with fresh, condensed solvent, which allows for a high extraction efficiency with a relatively small amount of solvent. However, the prolonged heating involved can potentially degrade thermolabile tannins oie.go.th.

In recent years, there has been a shift towards more efficient, environmentally friendly, and faster extraction techniques. These modern methods often offer higher yields and better preservation of the bioactive compounds.

Ultrasound-Assisted Extraction (UAE) : This technique utilizes high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer, which leads to a more efficient and rapid extraction of tannins researchgate.netresearchgate.netcabidigitallibrary.orgscielo.bruc.edu. UAE can be performed at lower temperatures, which is beneficial for heat-sensitive compounds cabidigitallibrary.org.

Microwave-Assisted Extraction (MAE) : MAE uses microwave energy to heat the solvent and the plant material. The microwaves cause localized heating and pressure build-up within the plant cells, leading to cell rupture and the release of tannins into the solvent. This method is known for its high speed, reduced solvent consumption, and high extraction efficiency semanticscholar.orgnih.govmdpi.comscielo.brresearchgate.net.

Supercritical Fluid Extraction (SFE) : This technique employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Supercritical fluids have properties of both a gas and a liquid, allowing for high diffusivity and solvating power. While pure supercritical CO₂ is non-polar, its polarity can be modified by adding a co-solvent like ethanol or methanol to enhance the extraction of polar tannins mdpi.commdpi.comscielo.bracs.orgplu.mx. SFE is a green technology as it uses a non-toxic solvent and allows for easy solvent removal from the extract.

Pressurized Liquid Extraction (PLE) : Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures (50-200°C) and pressures (100-150 bar) tandfonline.comresearchgate.netmdpi.combohrium.com. These conditions keep the solvent in a liquid state, increasing its solvating power and decreasing its viscosity, which leads to a more efficient and faster extraction process with lower solvent consumption compared to conventional methods tandfonline.comresearchgate.net.

| Extraction Technique | Principle | Advantages | Disadvantages |

| Maceration | Soaking plant material in a solvent over time. | Simple, low cost. | Time-consuming, lower efficiency. |

| Soxhlet Extraction | Continuous washing with fresh solvent. | High efficiency, less solvent than maceration. | Time-consuming, potential thermal degradation. |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls. | Fast, high yield, suitable for thermolabile compounds. | Can be less effective for dense materials. |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats solvent and ruptures cells. | Very fast, reduced solvent use, high yield. | Potential for localized overheating. |

| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO₂) as a solvent. | Green technology, high selectivity, solvent-free product. | High initial equipment cost, may require co-solvents for polar compounds. |

| Pressurized Liquid Extraction (PLE) | Use of solvents at high temperature and pressure. | Fast, efficient, low solvent consumption. | High initial equipment cost. |

Theoretical and Computational Studies of Acetyltannic Acid

In Silico Prediction of Biological Interactions and Pharmacophore Modeling

It is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. To do so would require speculation or the fabrication of data, which is contrary to the principles of scientific accuracy.

Therefore, the request to generate an article on the "" cannot be fulfilled at this time due to the apparent lack of primary research in this specific area.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Acetyltannic acid with high purity, and how can experimental reproducibility be ensured?

- Methodological Answer: Synthesis typically involves acetylation of tannic acid using acetic anhydride under controlled pH and temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Characterize purity using HPLC (C18 column, UV detection at 280 nm) and H/C NMR spectroscopy. Ensure reproducibility by documenting reaction conditions (molar ratios, solvent purity, and stirring time) and validating results against reference spectra .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

- Methodological Answer: Use LC-MS/MS with electrospray ionization (ESI) in negative ion mode for high sensitivity. Validate the method via spike-recovery experiments in relevant matrices (e.g., plasma or plant extracts). Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Calibration curves should cover 0.1–100 µg/mL with R > 0.99 .

Q. How should researchers design in vitro assays to assess this compound’s antioxidant activity while minimizing interference from co-extracted compounds?

- Methodological Answer: Employ DPPH or ABTS radical scavenging assays with strict controls (e.g., blank samples without test compound). Pre-purify extracts using solid-phase extraction (C18 cartridges). Normalize activity to tannic acid equivalents and compare with ascorbic acid as a positive control. Report IC values with triplicate measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial efficacy) of this compound across different studies?

- Methodological Answer: Conduct a systematic review to identify variables affecting outcomes (e.g., microbial strains, solvent polarity, or incubation time). Replicate key studies under standardized conditions. Perform meta-analysis using random-effects models to account for heterogeneity. Discuss potential synergies/antagonisms with other phytochemicals .

Q. What experimental strategies are effective for elucidating the mechanism of this compound’s interaction with cellular proteins?

- Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair with molecular docking simulations (AutoDock Vina) to predict binding sites. Validate findings via site-directed mutagenesis of target proteins (e.g., albumin or enzymes). Correlate structural modifications (e.g., acetylation sites) with functional changes .

Q. How can researchers address discrepancies in this compound’s stability profiles under varying storage conditions?

- Methodological Answer: Design accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Compare degradation kinetics in aqueous vs. lipid-based formulations. Use Arrhenius modeling to predict shelf life. Identify degradation products via high-resolution MS and assess their biological relevance .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer: Apply nonlinear regression (e.g., four-parameter logistic model) to calculate LD. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Include power analysis to justify sample sizes. Address outliers via Grubbs’ test and report confidence intervals for all EC/LC values .

Guidelines for Data Presentation and Validation

- Data Tables : Present raw data (e.g., kinetic parameters, IC) in appendices, with processed data (mean ± SD) in the main text. Use ANOVA tables for statistical summaries .

- Contradiction Analysis : Cross-reference findings with prior literature, highlighting methodological differences (e.g., assay sensitivity, compound purity) that may explain discrepancies .

- Reproducibility : Share detailed protocols and raw datasets as supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.